molecular formula C9H12O4 B12791290 (2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

Cat. No.: B12791290
M. Wt: 184.19 g/mol
InChI Key: RCAULRNMJFUWRP-ZILMGAKASA-N
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Description

Aspyrone is a polyketide fungal metabolite isolated from the fungus Aspergillus melleus. It has garnered attention due to its diverse biological activities, including nematicidal properties. Aspyrone exhibits significant nematicidal activity against Pratylenchus penetrans, making it a compound of interest in agricultural and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspyrone can be synthesized through a series of chemical reactions involving the highly diastereoselective addition of tetrahydropyranone enolate to 2-tosyloxy-aldehyde, followed by the in situ formation of an epoxide . This method allows for the production of optically pure aspyrone.

Industrial Production Methods: Industrial production of aspyrone involves the cultivation of Aspergillus melleus in controlled environments. The fungus is grown in specific media, and aspyrone is isolated from the culture filtrate. The biosynthesis involves the incorporation of deuterium-labelled compounds, using 2H NMR spectroscopy as a method of analysis .

Chemical Reactions Analysis

Types of Reactions: Aspyrone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epoxide-mediated rearrangement and ring closure reactions during its biosynthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of aspyrone, such as aspilactonol G and other related polyketides .

Mechanism of Action

The mechanism of action of aspyrone involves its interaction with molecular targets in nematodes, leading to their death. The exact molecular pathways are still under investigation, but it is believed that aspyrone disrupts essential biological processes in nematodes, leading to their paralysis and death .

Comparison with Similar Compounds

Aspyrone is unique among polyketides due to its specific nematicidal activity and structural features. Similar compounds include:

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-5-[(2R,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8+/m1/s1

InChI Key

RCAULRNMJFUWRP-ZILMGAKASA-N

Isomeric SMILES

C[C@@H]1[C@H](C=C(C(=O)O1)[C@@H]2[C@@H](O2)C)O

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O

Origin of Product

United States

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